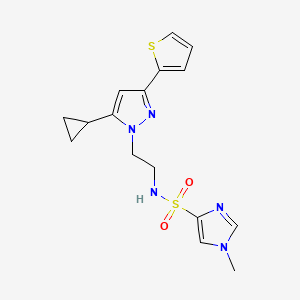

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of developing new antibacterial agents. In one study, a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the reactivity of this precursor with hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. The treatment of the precursor with urea, thiourea, and guanidine hydrochloride yielded pyrimidine and thiazine derivatives .

Another study focused on the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety. The synthesis began with 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, leading to a series of compounds characterized by FT-IR, 1H NMR, 13C NMR, and elemental analysis. These compounds were evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, with Ki values ranging significantly, indicating varied levels of inhibition .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. In the case of the pyrazole-3,4-dicarboxamide derivatives, FT-IR, 1H NMR, 13C NMR, and elemental analysis were employed to confirm the structures of the molecules. These methods provided detailed information about the molecular framework and the presence of the sulfonamide moiety within the compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was assessed through their interaction with human carbonic anhydrase isoenzymes. The inhibitory effects of the sulfonamide derivatives on the esterase activities of these isoenzymes were studied in vitro. The results showed that the compounds had varying degrees of inhibition, with some exhibiting high inhibitory effects, suggesting potential as carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, particularly their antibacterial activity, were evaluated. Eight of the newly synthesized heterocyclic compounds containing the sulfonamido moiety demonstrated high antibacterial activities, indicating their potential as antibacterial agents. The study of the N-alkylated arylsulfonamides also revealed that modifications to the sulfonamide moiety could lead to selective receptor ligands or multifunctional agents, which could be beneficial for treating complex diseases .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The synthesis of novel heterocyclic compounds incorporating a sulfonamido moiety, like the one , has been explored for their potential as antibacterial agents. For instance, Azab et al. (2013) aimed at synthesizing new heterocyclic compounds suitable for use as antibacterial agents, leading to the creation of derivatives showing high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Similarly, Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, which exhibited promising antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Applications

Sulfonamide derivatives, including structures similar to the compound , have been evaluated for their anticancer activities. Küçükgüzel et al. (2013) synthesized celecoxib derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing potential as therapeutic agents (Küçükgüzel et al., 2013). Ghorab et al. (2015) synthesized a series of sulfonamide derivatives and tested them for in vitro anticancer activity, identifying compounds with higher activity than doxorubicin (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Eigenschaften

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S2/c1-20-10-16(17-11-20)25(22,23)18-6-7-21-14(12-4-5-12)9-13(19-21)15-3-2-8-24-15/h2-3,8-12,18H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILYMQWLPSNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)

![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)

![8-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2516583.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)